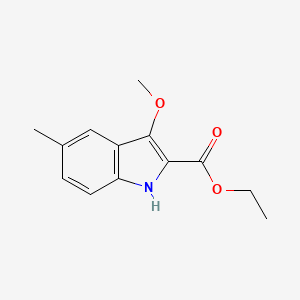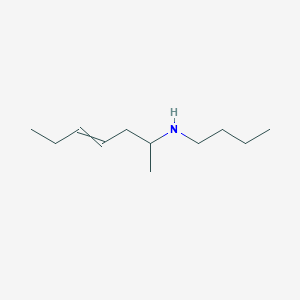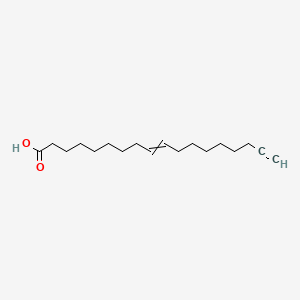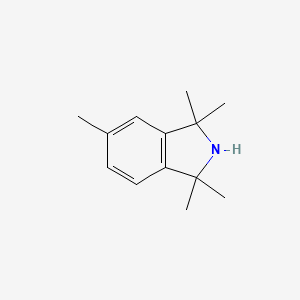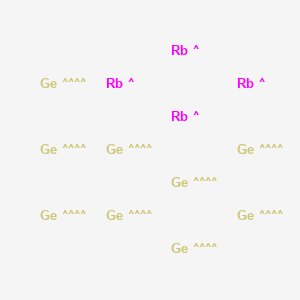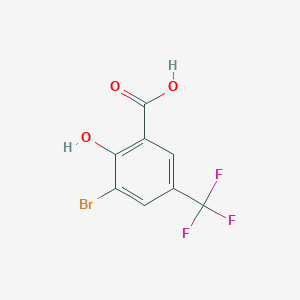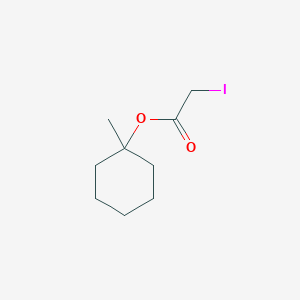
1-Methylcyclohexyl iodoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclohexyl iodoacetate is an organic compound that belongs to the class of iodoacetates It is characterized by the presence of a cyclohexane ring substituted with a methyl group and an iodoacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexyl iodoacetate can be synthesized through the reaction of 1-methylcyclohexanol with iodoacetic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphoryl chloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylcyclohexyl iodoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of new esters, amides, or thioesters.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction Reactions: Formation of alcohols, ketones, or carboxylic acids.
Applications De Recherche Scientifique
1-Methylcyclohexyl iodoacetate has several scientific research applications, including:
Biology: Employed in biochemical studies to modify cysteine residues in proteins, aiding in the study of protein structure and function.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-methylcyclohexyl iodoacetate involves its ability to alkylate thiol groups in proteins. This alkylation can inhibit the activity of enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to the disruption of glycolysis and other metabolic pathways . The compound’s ability to modify cysteine residues makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Comparaison Avec Des Composés Similaires
Iodoacetamide: Another thiol-reactive compound used for similar applications in protein modification.
Iodoacetic Acid: A related compound with similar reactivity but different solubility and stability properties.
Methylcyclohexanol: The precursor to 1-methylcyclohexyl iodoacetate, used in various organic synthesis reactions.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the iodoacetate group with the stability of the cyclohexane ring. This combination allows for selective modification of proteins and other biomolecules, making it a valuable reagent in both research and industrial applications.
Propriétés
Numéro CAS |
184699-20-5 |
|---|---|
Formule moléculaire |
C9H15IO2 |
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
(1-methylcyclohexyl) 2-iodoacetate |
InChI |
InChI=1S/C9H15IO2/c1-9(12-8(11)7-10)5-3-2-4-6-9/h2-7H2,1H3 |
Clé InChI |
PZFZUDCUAOTSED-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)OC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


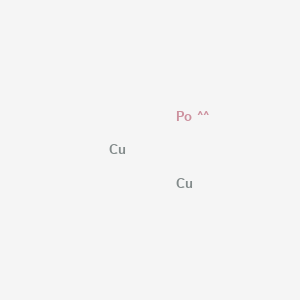
![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
silane](/img/structure/B12558763.png)
